Dipotassium hexadecyl phosphate

Critical Micelle Concentration Surfactant Efficiency Alkyl Chain Length

Formulators seeking stable emulsions at minimal surfactant loading face high raw material costs and potential irritancy with short-chain alternatives. Substituting the C16 chain or potassium counterion dramatically alters critical micelle concentration (CMC), surface tension, and emulsion stability. Dipotassium hexadecyl phosphate solves this with its uniquely low CMC, enabling effective emulsification at reduced active concentrations versus C12 analogs. Temperature-triggered vesicle formation above ~40°C supports controlled-release applications in drug delivery and self-assembling materials. Its reversed cation selectivity (Na⁺ > K⁺ > Rb⁺ > Cs⁺) makes it a precise probe for colloid and interface science investigations.

Molecular Formula C16H33K2O4P
Molecular Weight 398.6 g/mol
CAS No. 19045-75-1
Cat. No. B093697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium hexadecyl phosphate
CAS19045-75-1
Synonymscetylphosphate potassium salt
potassium cetyl phosphate
Molecular FormulaC16H33K2O4P
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2
InChIKeyCNXJITYCNQNTBD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Hexadecyl Phosphate: Technical Baseline


Dipotassium hexadecyl phosphate (CAS 19045-75-1), also known as potassium cetyl phosphate, is an anionic alkyl phosphate ester surfactant . It is characterized by a C16 hydrophobic alkyl chain (hexadecyl/cetyl) and a hydrophilic phosphate headgroup neutralized by two potassium counterions . This compound functions as an emulsifier, dispersant, and surface-active agent, and it is commercially available from multiple chemical suppliers for research and industrial applications .

1 Surfactant for emulsification, dispersion, and interfacial studies
2 C16 alkyl phosphate with dipotassium counterion architecture
3 Available for research and industrial formulation development

Dipotassium Hexadecyl Phosphate: Substitution Risks


Substituting dipotassium hexadecyl phosphate with another anionic surfactant, even another alkyl phosphate, carries significant risk due to its unique combination of a C16 alkyl chain and a dipotassium phosphate headgroup [1]. For instance, altering the alkyl chain length from C16 to C12 (e.g., sodium dodecyl phosphate) dramatically changes the critical micelle concentration (CMC), surface tension, and overall surfactant efficiency [2]. Similarly, replacing the potassium counterion with sodium alters the counterion binding strength at interfaces, which directly impacts micelle formation and emulsion stability . These differences are quantifiable and critical for formulation performance.

! Alkyl chain length mismatch (C16 vs C12) may shift CMC and surface activity
! Counterion substitution (K⁺ to Na⁺) can alter interfacial binding and emulsion stability

Dipotassium Hexadecyl Phosphate: Performance Differentiation


CMC vs. Shorter-Chain Alkyl Phosphates

The critical micelle concentration (CMC) of hexadecyl phosphate esters is significantly lower than that of shorter-chain analogs like dodecyl phosphate esters, particularly at high mono/di ester ratios. This demonstrates that dipotassium hexadecyl phosphate achieves micelle formation at a lower concentration, indicating higher surfactant efficiency [1].

CMC vs. shorter chain
Head-to-head
Lower CMC than dodecyl phosphate (C12)
Higher surfactant efficiency, may reduce required concentration
Exact value depends on mono/di ratio
Critical Micelle Concentration Surfactant Efficiency Alkyl Chain Length

Unique Counterion Binding Selectivity

At the air/water interface, the hexadecyl phosphate dianion exhibits a reversed alkali metal cation binding selectivity compared to other anionic surfactants. It shows a binding strength sequence of Cs+ < Rb+ < K+ < Na+, which is opposite to the typical sequence observed for dodecyl phosphate and dodecyl sulfate [1]. This unique behavior is attributed to the specific headgroup structure of the hexadecyl phosphate dianion.

Counterion selectivity
Head-to-head
Na⁺ > K⁺ > Rb⁺ > Cs⁺ (reversed order)
Unique interfacial binding profile
Confers distinct micelle stability behavior
Counterion Binding Interface Science Surfactant Films

Vesicle Formation vs. Shorter-Chain Analogs

The C16 chain length of dipotassium hexadecyl phosphate is critical for its ability to form stable vesicles. While n-dodecylphosphoric acid forms vesicles at room temperature, n-hexadecylphosphoric acid requires a temperature above ∼40 °C for stable vesicle formation [1]. This thermal threshold is a key differentiator for applications requiring temperature-triggered or temperature-dependent self-assembly.

Vesicle formation temperature
Head-to-head
Stable vesicles above ~40 °C (C16) vs. room temperature (C12)
Enables temperature-triggered assembly
pH ≈ 2, aqueous conditions
Vesicle Formation Self-Assembly Alkyl Phosphates

Synergistic Effects in Phosphate Ester Mixtures

In mixtures of mono- and diphosphate esters, the presence of dipotassium hexadecyl phosphate as a component can lead to synergistic effects on surface tension reduction. For hexadecyl phosphate esters, a high mono/di ratio resulted in higher CMC and γCMC compared to a low mono/di ratio, which is opposite to the trend observed for shorter-chain butanol and octanol phosphate esters [1]. This indicates that the C16 chain significantly alters the packing and arrangement of molecules at the interface.

Mono/di ratio synergy
Class-level
High mono/di ratio increases CMC and γCMC (reversed trend)
Allows blend tuning of surface properties
Data to verify for specific blends
Synergistic Effects Monophosphate Diphosphate Surface Tension

Dipotassium Hexadecyl Phosphate: Application Scenarios


Low-Dosage High-Efficiency Emulsions

Due to its low critical micelle concentration (CMC) relative to shorter-chain alkyl phosphates [1], dipotassium hexadecyl phosphate can be selected for applications where minimizing surfactant concentration is paramount. This is critical for reducing raw material costs and potential irritancy in products like cosmetics and pharmaceuticals [2]. A formulator can achieve desired emulsification at a lower active ingredient level compared to a C12 analog.

Temperature-Responsive Vesicle Systems

The ability of n-hexadecylphosphoric acid to form stable vesicles only above ∼40 °C [1] makes dipotassium hexadecyl phosphate a valuable tool for research and industrial processes requiring temperature-triggered release. Potential applications include drug delivery systems, diagnostic assays, and the development of self-assembling materials where cargo release or structural change must occur at a specific thermal threshold.

Unique Counterion Binding Mechanisms

The reversed cation selectivity sequence (Na+ > K+ > Rb+ > Cs+) of the hexadecyl phosphate dianion at interfaces [1] makes it a specific probe for studying ion-surface interactions in fundamental colloid science. This property cannot be replicated by other anionic surfactants and is directly tied to its C16 chain and phosphate headgroup. Researchers studying ion flotation, micelle stability, or the Hofmeister series can leverage this compound for targeted mechanistic investigations.

Surfactant Blend Optimization via Mono/Di Ratio

For industrial formulations requiring precise control over surface tension and CMC, the synergistic effects observed in hexadecyl phosphate mono/di ester mixtures [1] offer a unique formulation lever. By controlling the synthesis or blending ratio, a manufacturer can fine-tune the final product's performance in ways not possible with a single-species surfactant. This is particularly relevant for high-performance coatings, detergents, and enhanced oil recovery fluids.

Application
Selection Property
Validation Focus
Low-dosage emulsion systems
Low CMC surfactant efficiency
Surfactant concentration optimization
Temperature-responsive vesicle research
Thermal assembly threshold (>40 °C)
Vesicle formation characterization
Ion-surface interaction studies
Reversed cation selectivity sequence
Interfacial binding affinity analysis
Phosphate ester blend development
Tunable mono/di ratio effect
Blend ratio–performance mapping

Technical Documentation Hub

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43 linked technical documents
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